10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This tricyclic compound features a complex heterocyclic scaffold with an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core. Key substituents include:
- Methyl group at position 9, contributing to lipophilicity.
- Nitro group at position 4, enhancing electrophilicity and influencing electronic distribution.
- Ketone at position 11, enabling hydrogen bonding and reactivity.
Properties
IUPAC Name |
10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-17-9-13(11-8-10(21(23)24)6-7-15(11)25-17)19-16(22)20(17)14-5-3-2-4-12(14)18/h2-8,13H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDPNVZZOYLZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzylamine with a nitro-substituted precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analog 1: 4-Chloro-10-(4-Isopropylphenyl)-9-Methyl-8-Oxa-10,12-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4,6-Triene-11-Thione
Key Differences :
- Substituent at Position 4: Chloro vs. nitro in the target compound.
- Aromatic Ring Substitution : 4-Isopropylphenyl vs. 2-fluorophenyl. The bulky isopropyl group may increase steric hindrance compared to the smaller fluorine atom.
- Functional Group at Position 11 : Thione (C=S) vs. ketone (C=O). Thione groups exhibit weaker hydrogen-bonding capacity but greater lipophilicity.
Implications :
- The thione moiety in Analog 1 could enhance membrane permeability but reduce polar interactions in biological systems compared to the ketone in the target compound.
- The 4-isopropylphenyl group may confer distinct binding preferences in hydrophobic pockets.
Structural Analog 2: 4,9-Dimethyl-10-(3-Methylphenyl)-8-Oxa-10,12-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4,6-Trien-11-One
Key Differences :
- Substituents at Positions 4 and 9 : Dual methyl groups (4,9-dimethyl) vs. single methyl (position 9) and nitro (position 4) in the target compound. Methyl groups are electron-donating, contrasting with the electron-withdrawing nitro group.
- Aromatic Ring Substitution : 3-Methylphenyl vs. 2-fluorophenyl. The meta-methyl group offers steric bulk without significant electronic effects, unlike the ortho-fluorine’s electronegativity.
Implications :
- The dual methyl groups in Analog 2 may increase lipophilicity but reduce electronic polarization compared to the nitro-containing target compound.
- The absence of fluorine could diminish halogen-bonding interactions in target engagement.
Data Table: Structural and Functional Comparison
*Molecular formula inferred from structural analogs and substitution patterns.
Research Findings and Implications
Substituent Effects on Reactivity
Functional Group Impact
- The ketone in the target compound and Analog 2 supports hydrogen-bonding interactions, which are critical for binding to polar residues in biological targets. In contrast, Analog 1’s thione group prioritizes hydrophobic interactions .
Biological Activity
10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a synthetic compound that has garnered interest in various fields of biological research due to its unique molecular structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex tricyclic structure characterized by the presence of nitrogen and oxygen atoms within its rings. Its molecular formula is , and it features notable substituents that influence its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the nitro group is believed to enhance its reactivity and potential for binding with biological molecules, which may lead to various pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of diazatricyclic compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds suggest that electron-withdrawing groups like fluorine enhance antibacterial potency against various pathogens. The compound's structural features may facilitate stronger interactions with microbial targets, leading to increased efficacy.
Cytotoxicity
Preliminary investigations into the cytotoxic effects of this compound have shown promise in cancer research contexts. The compound's ability to induce apoptosis in cancer cell lines could be attributed to its ability to interfere with cellular signaling pathways.
Case Studies
Research Findings
- Antibacterial Activity : Compounds structurally similar to this compound have shown enhanced activity due to electron-withdrawing substituents .
- Cytotoxic Mechanism : The cytotoxic effects observed are likely mediated through the generation of reactive oxygen species (ROS) leading to oxidative damage in targeted cells .
- Drug Development Potential : Given its unique structure and promising biological activities, this compound is being explored for further development as a potential therapeutic agent in infectious diseases and oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
